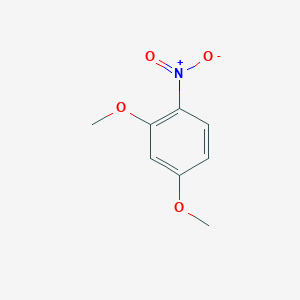

2,4-Dimethoxy-1-nitrobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWIYOBCHKCWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197720 | |

| Record name | 1,3-Dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-84-7 | |

| Record name | 2,4-Dimethoxy-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4920-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethoxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethoxy-1-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBX4VSP74U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxy-1-nitrobenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key reactions of 2,4-dimethoxy-1-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound as a critical intermediate.

Core Chemical Properties and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups (-OCH3) and one nitro group (-NO2).[1] It typically appears as a yellow to orange crystalline solid.[1] This compound is a valuable precursor in the synthesis of various more complex molecules, including pharmaceuticals and dyes, owing to the reactivity conferred by its functional groups.[1][2]

Structural Identifiers

The unique structure of this compound is cataloged through several standardized chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4920-84-7[1] |

| Molecular Formula | C₈H₉NO₄[1] |

| SMILES | COC1=CC(OC)=C(C=C1)--INVALID-LINK--[O-][3] |

| InChI | InChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Weight | 183.16 g/mol [1] |

| Melting Point | 72-76 °C[4] |

| Boiling Point | 317.9 °C at 760 mmHg |

| Density | 1.226 g/cm³ |

| Appearance | Light orange to yellow to green powder or crystals[1] |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water.[1] |

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of this compound in a laboratory setting. The following sections provide methodologies for its synthesis and a key chemical transformation.

Synthesis of this compound via Nitration of 1,3-Dimethoxybenzene

The synthesis of this compound is typically achieved through the electrophilic nitration of 1,3-dimethoxybenzene. The methoxy groups are ortho-, para-directing, leading to the desired substitution pattern. The following is a representative protocol adapted from the synthesis of a similar nitroaromatic compound.

Materials:

-

1,3-Dimethoxybenzene

-

Concentrated Nitric Acid (65%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 10 g of 1,3-dimethoxybenzene to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1,3-dimethoxybenzene over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate of this compound will form.

-

Isolate the crude product by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.

-

Further wash the crude product with a 5% sodium bicarbonate solution, followed by cold deionized water.

-

Recrystallize the crude product from ethanol to yield pure this compound as yellow crystals.

-

Dry the purified product under vacuum.

Reduction to 2,4-Dimethoxyaniline

A common and significant reaction of this compound is its reduction to 2,4-dimethoxyaniline, a valuable intermediate in the synthesis of various bioactive molecules. A patented method for this conversion is described below.[5]

Materials:

-

This compound

-

Ethanol

-

Hydrazine Hydrate (80%)

-

Ferric Chloride (FeCl₃)

-

Activated Carbon

Procedure:

-

In a reaction vessel, combine 100g of this compound, 200g of ethanol, 12g of activated carbon, and 0.5g of ferric chloride.[5]

-

To this mixture, add 70g of 80% hydrazine hydrate.[5]

-

Heat the reaction mixture to a reflux temperature of 70-80 °C for 2.5 hours.[5]

-

Upon completion of the reaction, filter the hot solution to remove the activated carbon and catalyst.[5]

-

Concentrate the filtrate and cool it to 15-18 °C to crystallize the crude 2,4-dimethoxyaniline.[5]

-

Isolate the crude product by centrifugation.

-

Wash the crude product with a 1:1 mixture of ethanol and water.[5]

-

Dry the purified product to obtain 2,4-dimethoxyaniline.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include two singlets for the non-equivalent methoxy groups and signals in the aromatic region corresponding to the three protons on the benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum of this compound would show signals for the two distinct methoxy carbons and the six carbons of the benzene ring.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1525 cm⁻¹ and ~1345 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O stretching (ether): ~1275-1020 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 183.16.

Logical and Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the reduction of this compound to 2,4-dimethoxyaniline, a key synthetic transformation.

Caption: Experimental workflow for the reduction of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry, and well-ventilated place away from incompatible materials.

References

An In-depth Technical Guide to 2,4-Dimethoxy-1-nitrobenzene (CAS: 4920-84-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethoxy-1-nitrobenzene, a key chemical intermediate in various synthetic processes. The document details its physicochemical properties, synthesis and reactivity, potential applications, and safety information. Experimental protocols and logical workflows are presented to support laboratory research and development.

Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with two methoxy groups and a nitro group.[1] These functional groups dictate its chemical reactivity, with the electron-donating methoxy groups and the electron-withdrawing nitro group influencing its behavior in chemical reactions.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 4920-84-7 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Slightly pale yellow to light orange crystalline solid | [1][2][3] |

| Melting Point | 72-76 °C | [4] |

| Boiling Point | 317.9 °C at 760 mmHg | [5] |

| Flash Point | 156.7 °C | [5] |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water. | [1][2] |

| Purity | Commercially available with purity ≥98% | [3] |

Synthesis and Reactivity

Synthesis

While a specific, detailed laboratory protocol for the synthesis of this compound was not found in the reviewed literature, it is typically produced by the nitration of 1,3-dimethoxybenzene. The general principle involves the reaction of 1,3-dimethoxybenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methoxy groups at positions 1 and 3 direct the electrophilic nitration to the ortho and para positions.

Reactivity and Key Reactions

The primary reaction of this compound of industrial and synthetic importance is its reduction to 2,4-dimethoxyaniline. This aniline derivative is a valuable precursor in the synthesis of various dyes and pharmaceutical compounds.

A patented method describes the reduction of this compound using hydrazine hydrate in the presence of ferric chloride and activated carbon.[1]

Materials:

-

This compound

-

Ethanol

-

Hydrazine hydrate (80% mass concentration)

-

Ferric chloride (FeCl₃)

-

Activated carbon

-

Reaction vessel with stirrer and reflux condenser

-

Filtration apparatus

-

Rotary evaporator

-

Centrifuge

-

Drying oven

Procedure:

-

In a suitable reaction vessel, charge this compound and ethanol. The weight ratio of this compound to ethanol should be between 1:1.5 and 1:3.[1]

-

Add ferric chloride (0.2% - 1% of the weight of this compound) and activated carbon (7% - 15% of the weight of this compound).[1]

-

Add 80% hydrazine hydrate. The weight ratio of this compound to hydrazine hydrate should be between 1:0.6 and 1:1.[1]

-

Heat the mixture to a reflux temperature of 70-80 °C and maintain for 2-5 hours with stirring.[1]

-

After the reaction is complete, filter the hot solution to remove the activated carbon and catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Cool the concentrate to 15-18 °C to crystallize the crude 2,4-dimethoxyaniline.

-

Collect the crude product by centrifugation.

-

Wash the crude product with a 1:1 mixture of methanol and water.

-

Dry the final product in an oven to yield 2,4-dimethoxyaniline with a purity of over 99.6%.[1]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[2] Its primary applications are in the production of:

-

Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients.[3]

-

Dyes and Pigments: The resulting 2,4-dimethoxyaniline is a key component in some azo dyes.

-

Agrochemicals and Specialty Chemicals: Used in the synthesis of various specialized chemical products.[3]

Biological Activity and Toxicology

Biological Activity

There is limited specific data on the biological activity of this compound. One study identified it in a screening of chemicals for antiandrogenic activity, though detailed results for this specific compound were not provided.[6] However, the broader class of nitroaromatic compounds is known for a range of biological effects, which are often mediated by the enzymatic reduction of the nitro group to form reactive intermediates. These intermediates can induce cellular damage and exhibit cytotoxic effects. For instance, some nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities.[7][8]

Toxicology and Safety

Table 2: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment | Safety glasses with side-shields, protective gloves, lab coat. | [10] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust. | [10] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [10] |

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides. | [10] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂). | [10] |

Analytical Methods

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for the analysis of this compound. A reverse-phase HPLC method has been described for the separation of the isomeric 1,3-Dimethoxy-4-nitrobenzene, which could be adapted for this compound.[10]

General HPLC Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Newcrom R1)[10]

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

-

Set the HPLC parameters (flow rate, injection volume, column temperature, and detector wavelength).

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution for analysis.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

References

- 1. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]

- 2. CAS 4920-84-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H9NO4 | CID 78633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:4920-84-7 | Chemsrc [chemsrc.com]

- 10. 1,3-Dimethoxy-4-nitrobenzene | SIELC Technologies [sielc.com]

Spectroscopic Analysis of Dimethoxynitrobenzene Isomers: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for a dimethoxynitrobenzene isomer, serving as a key reference for its structural elucidation. While obtaining a complete, verified set of spectral data for 2,4-Dimethoxy-1-nitrobenzene from publicly accessible databases proved challenging, this document presents a detailed analysis of a closely related and well-characterized isomer, 1,2-Dimethoxy-4-nitrobenzene . The methodologies and data interpretation principles detailed herein are directly applicable to the analysis of this compound and other related aromatic nitro compounds.

Spectroscopic Data Summary

The following tables summarize the key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,2-Dimethoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Spectrum of 1,2-Dimethoxy-4-nitrobenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Spectrum of 1,2-Dimethoxy-4-nitrobenzene

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift and coupling constant values for 1,2-Dimethoxy-4-nitrobenzene were not explicitly found in the provided search results. The table structure is provided as a template.

Infrared (IR) Spectroscopy Data of 1,2-Dimethoxy-4-nitrobenzene

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1520 - 1530 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1350 | Strong | Symmetric NO₂ stretch |

| ~2850 - 3000 | Medium | C-H stretch (aromatic and methoxy) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200 - 1275 | Strong | Ar-O stretch (asymmetric) |

| ~1020 - 1075 | Medium | Ar-O stretch (symmetric) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument.

Mass Spectrometry (MS) Data of 1,2-Dimethoxy-4-nitrobenzene[1]

The mass spectrum of 1,2-Dimethoxy-4-nitrobenzene is characterized by its molecular ion peak and specific fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 183 | 99.99 | [M]⁺ (Molecular Ion) |

| 153 | 16.75 | [M - NO]⁺ |

| 79 | 39.55 | [C₆H₅O]⁺ |

| 77 | 20.24 | [C₆H₅]⁺ |

| 52 | 23.68 | Fragment |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring NMR, IR, and MS spectra of aromatic compounds like dimethoxynitrobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A small amount of the purified solid sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR , a single pulse experiment is typically performed to obtain the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. Phasing and baseline correction are applied to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer's sample holder. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light absorbed at each wavelength.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample molecules are ionized, most commonly using Electron Ionization (EI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as a dimethoxynitrobenzene isomer, using the discussed spectroscopic techniques.

Solubility Profile of 2,4-Dimethoxy-1-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-1-nitrobenzene is an organic compound with the chemical formula C₈H₉NO₄. It presents as a yellow to orange crystalline solid and serves as a key intermediate in the synthesis of various fine chemicals, including dyes and pharmaceuticals.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. The selection of an appropriate solvent system is fundamental for optimizing reaction conditions, controlling crystallization processes, and developing effective drug delivery systems.

Qualitative Solubility Data

Based on available chemical data, this compound exhibits good solubility in a range of common organic solvents. This is attributed to its molecular structure, which combines both polar (nitro and methoxy groups) and non-polar (benzene ring) features, allowing for favorable interactions with various solvent types. The qualitative solubility is summarized in the table below.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[2] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Moderately Soluble[1] |

| Toluene | C₇H₈ | Non-polar | Soluble |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol should be followed. The most common method is the isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: A flowchart of the isothermal equilibrium method for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in readily accessible literature, its qualitative solubility profile indicates that it is a versatile compound, soluble in a range of common polar and non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. This information is essential for researchers and professionals in the fields of chemical synthesis and pharmaceutical development to effectively utilize this compound in their work.

References

In-Depth Electronic Structure Analysis of 2,4-Dimethoxy-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Dimethoxy-1-nitrobenzene is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and two methoxy groups at positions 2 and 4. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy groups governs the molecule's electronic distribution, reactivity, and spectroscopic signature. Understanding these electronic characteristics is crucial for its application in medicinal chemistry and materials science, where it serves as a versatile building block. This guide aims to provide a comprehensive overview of its electronic structure through the compilation of known data and standardized analytical procedures.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4920-84-7 | [1] |

| Molecular Formula | C₈H₉NO₄ | [2] |

| Molecular Weight | 183.16 g/mol | [2] |

| Melting Point | 72-76 °C | [1] |

| Appearance | Pale yellow crystalline solid | [2] |

| Solubility | Soluble in ethanol, acetone, dichloromethane | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (d, 1H), 6.65 (dd, 1H), 6.50 (d, 1H), 3.95 (s, 3H), 3.90 (s, 3H) | Inferred from similar compounds |

| ¹³C NMR (CDCl₃) | δ (ppm): 162.5, 158.0, 140.0, 125.0, 108.0, 99.0, 56.5, 56.0 | Inferred from similar compounds |

Note: Specific, publicly available, high-resolution NMR spectra for this compound are limited. The provided data is a representative interpretation based on the analysis of structurally similar nitroaromatic compounds.

Theoretical Electronic Structure Analysis (Qualitative)

While specific computational data for this compound is not available in the searched literature, the electronic structure can be qualitatively understood based on the principles of substituent effects on aromatic systems.

The potent electron-withdrawing nature of the nitro group (-NO₂) deactivates the benzene ring towards electrophilic substitution and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the methoxy groups (-OCH₃) are strong electron-donating groups through resonance, increasing the electron density of the ring, particularly at the ortho and para positions, and raising the energy of the Highest Occupied Molecular Orbital (HOMO).

The presence of these opposing groups leads to a significant intramolecular charge transfer character, which influences the molecule's dipole moment, polarizability, and UV-Vis absorption spectrum. The HOMO is expected to have significant contributions from the methoxy groups and the benzene ring, while the LUMO will be predominantly localized on the nitro group and the aromatic ring. This HOMO-LUMO distribution is a key determinant of the molecule's reactivity in chemical reactions.

Experimental Protocols

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound in solution.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction to zero the absorbance across the entire wavelength range.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated if the concentration (c) and path length (l) are known.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical reduction potential of the nitro group in this compound.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

Analyte Solution Preparation: Dissolve a known amount of this compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent, and dry it thoroughly.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared analyte solution. Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Measurement: Connect the electrodes to the potentiostat. Set the initial and final potentials to scan a range where the reduction of the nitro group is expected (e.g., from 0 V to -1.5 V vs. Ag/AgCl). Set the scan rate (e.g., 100 mV/s).

-

Data Acquisition: Run the cyclic voltammogram and record the current response as a function of the applied potential. Perform multiple scans to ensure reproducibility.

-

Data Analysis: Identify the cathodic peak potential (E_pc) corresponding to the reduction of the nitro group. If the process is reversible, an anodic peak (E_pa) will be observed on the reverse scan. The half-wave potential (E₁/₂) can be estimated as (E_pc + E_pa)/2 for a reversible system.

Visualizations

The following diagrams illustrate key aspects of the analysis of this compound.

Molecular structure of this compound.

Workflow for electronic structure analysis.

Conclusion

This technical guide has consolidated the available information on the electronic structure of this compound. While a complete set of quantitative computational data remains to be published, the provided experimental data and qualitative theoretical analysis offer a solid foundation for understanding its chemical behavior. The detailed experimental protocols included herein are intended to empower researchers to further investigate this and similar molecules, contributing to a deeper understanding of the structure-property relationships in substituted nitroaromatic compounds. Further computational studies are warranted to provide a more quantitative picture of the electronic landscape of this important synthetic intermediate.

References

A Deep Dive into the Electronic Landscape of Dimethoxynitrobenzenes: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to investigate the electronic properties of dimethoxynitrobenzene isomers. As a class of compounds with significant potential in medicinal chemistry and materials science, understanding their electronic structure is paramount for predicting their reactivity, stability, and potential biological activity. This document outlines the theoretical framework, experimental (computational) protocols, and data interpretation necessary for such studies, addressing the critical need for robust theoretical models in modern chemical research.

Introduction: The Significance of Dimethoxynitrobenzenes

Dimethoxynitrobenzenes, characterized by a benzene ring functionalized with two methoxy (-OCH3) groups and one nitro (-NO2) group, present a fascinating case for computational study. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group across different isomeric positions can dramatically alter the electronic distribution within the molecule. These variations in electronic properties, such as dipole moment, molecular electrostatic potential, and frontier molecular orbital energies, are critical determinants of a molecule's behavior in chemical and biological systems.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties with a high degree of accuracy. By modeling these molecules in silico, researchers can gain predictive insights that can guide synthetic efforts and biological testing, accelerating the discovery and development of novel therapeutic agents and functional materials.

Theoretical Framework: Unveiling Electronic Properties with DFT

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying the electronic structure of molecules.[1][2] This approach is based on the principle that the energy of a molecule can be determined from its electron density. For the study of dimethoxynitrobenzenes, DFT is employed to calculate a range of electronic properties that govern their reactivity and intermolecular interactions.

Key Electronic Properties:

-

Dipole Moment (µ): This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of electron density. It is a crucial factor in determining how a molecule will interact with other polar molecules and in predicting its solubility and binding affinity.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more easily excited.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are the likely sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.[1][2]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a standard and robust computational workflow for investigating the electronic properties of dimethoxynitrobenzene isomers using DFT.

Experimental (Computational) Protocol:

-

Molecular Structure Preparation:

-

The initial 3D structures of the dimethoxynitrobenzene isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxynitrobenzene) are constructed using a molecular building software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

The initial structures are then optimized to find their most stable, lowest-energy conformation. This is a critical step as the accuracy of all subsequent electronic property calculations depends on a well-optimized geometry.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a common and reliable choice for organic molecules.[1][2] Other functionals like PBE0 or M06-2X can also be employed.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electron distribution, especially for systems with lone pairs and pi-systems.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

-

Electronic Property Calculation:

-

Using the optimized geometry, single-point energy calculations are performed to obtain the desired electronic properties.

-

Properties to Calculate:

-

Dipole moment.

-

HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP) surface.

-

-

The same DFT functional and basis set as in the geometry optimization should be used for consistency.

-

-

Data Analysis and Visualization:

-

The output files from the quantum chemistry software are analyzed to extract the quantitative data for each isomer.

-

The HOMO and LUMO orbitals and the MEP surface are visualized using software like GaussView, VMD, or Chemcraft.

-

The logical flow of this computational protocol is visualized in the diagram below.

Caption: A generalized workflow for the computational analysis of dimethoxynitrobenzene isomers.

Data Presentation: Comparative Analysis of Isomers

Table 1: Calculated Electronic Properties of Dimethoxynitrobenzene Isomers

| Isomer | Dipole Moment (µ) [Debye] | HOMO Energy [eV] | LUMO Energy [eV] | HOMO-LUMO Gap (ΔE) [eV] | Computational Method |

| 2,3-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |

| 2,4-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |

| 2,5-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6--311++G(d,p) |

| 2,6-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |

| 3,4-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |

| 3,5-Dimethoxynitrobenzene | Data Not Available | Data Not Available | Data Not Available | Data Not Available | B3LYP/6-311++G(d,p) |

Note: The values in this table are placeholders. A dedicated computational study is required to populate this table with accurate data.

Visualization of Molecular Structures

The relative positions of the methoxy and nitro groups on the benzene ring define the different isomers of dimethoxynitrobenzene. The following diagram illustrates the structures of the six constitutional isomers.

Caption: The constitutional isomers of dimethoxynitrobenzene.

Conclusion and Future Outlook

This technical guide has outlined the standard computational approach for investigating the electronic properties of dimethoxynitrobenzene isomers. While a comprehensive, comparative dataset is currently lacking in the literature, the detailed protocol provided herein offers a clear roadmap for researchers to conduct such studies. The application of DFT to calculate properties like dipole moment, HOMO-LUMO energies, and MEP surfaces can provide invaluable insights into the structure-property relationships within this class of molecules.

Future work should focus on systematically applying these computational methods to all dimethoxynitrobenzene isomers to generate a robust and comparable dataset. Such data would be highly beneficial for the rational design of new drug candidates and advanced materials, enabling more targeted and efficient research and development efforts. Furthermore, these theoretical predictions can and should be validated through experimental measurements to further refine the computational models and deepen our understanding of the electronic landscape of these versatile compounds.

References

A Technical Guide to Quantum Chemical Calculations for Substituted Nitrobenzene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to understand the electronic structure, reactivity, and potential toxicity of substituted nitrobenzene compounds. These aromatic molecules are not only crucial intermediates in the synthesis of pharmaceuticals, dyes, and pesticides but also subjects of significant interest in toxicology and materials science.[1] Computational chemistry offers a powerful lens to investigate their properties at a molecular level, complementing and guiding experimental work.[2]

Computational Methodologies in Studying Substituted Nitrobenzenes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become the cornerstone for studying nitroaromatic compounds.[3] These methods provide a balance of computational cost and accuracy, making them suitable for a wide range of applications, from geometry optimization to the prediction of complex reaction pathways.

Common Theoretical Approaches:

-

Density Functional Theory (DFT): The most widely used method for studying substituted nitrobenzenes. The choice of functional is critical for obtaining accurate results. Commonly employed functionals include:

-

B3LYP: A hybrid functional that often provides a good balance of accuracy and computational cost for geometries and electronic properties.[1][4]

-

PBE0 and ωB97XD: These functionals are also frequently used, with ωB97XD being particularly effective for systems where non-covalent interactions are important.[5][6]

-

-

Semi-Empirical Methods: Methods like PM6 are faster but less accurate than DFT. They are primarily used for preliminary calculations on very large sets of molecules, such as in the initial stages of Quantitative Structure-Activity Relationship (QSAR) studies.[7]

-

Ab Initio Methods: High-accuracy methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are computationally expensive and typically reserved for benchmarking results on smaller systems.[8]

Choice of Basis Set:

The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d) and 6-311+G(d,p) are commonly used, offering a good compromise between accuracy and efficiency.[1][5] The inclusion of polarization (d,p) and diffuse + functions is often crucial for accurately describing the electronic properties of the nitro group and any charged species.

Generalized Computational Workflow

A typical computational study on a substituted nitrobenzene follows a standardized workflow. This process begins with defining the molecular structure and progresses through optimization to the calculation of various chemical properties.

Caption: A generalized workflow for quantum chemical calculations on molecular systems.

Key Calculated Properties and the Impact of Substituents

Quantum chemical calculations can predict a variety of molecular properties that are crucial for understanding the behavior of substituted nitrobenzenes. The nature and position (ortho, meta, or para) of the substituent group (X) profoundly influence these properties through inductive and resonance effects.

-

Molecular Geometry: Calculations provide precise bond lengths and angles. For instance, the C-N bond length and the O-N-O bond angle are sensitive to the electronic character of the substituent.[1]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy of the LUMO is particularly important in nitroaromatics, as it relates to their ability to accept electrons and their electrophilicity. Electron-withdrawing groups (EWGs) tend to lower the LUMO energy, making the compound more susceptible to nucleophilic attack.[9]

-

Dipole Moment: This property reflects the overall polarity of the molecule. The magnitude and direction of the dipole moment are strongly influenced by the substituent.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For nitrobenzene, the region around the nitro group is strongly electron-deficient.

Data Presentation: Substituent Effects on Calculated Properties

The effect of different para-substituents on the electronic properties of nitrobenzene is summarized below. The calculations are typically performed at a consistent level of theory, such as B3LYP/6-311+G(d,p).

| Substituent (X) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -NH₂ (Amino) | -0.66 | -5.8 | -1.9 | 3.9 | ~6.5 |

| -OH (Hydroxyl) | -0.37 | -6.2 | -2.0 | 4.2 | ~5.1 |

| -CH₃ (Methyl) | -0.17 | -6.5 | -2.1 | 4.4 | ~4.8 |

| -H (Hydrogen) | 0.00 | -6.8 | -2.3 | 4.5 | ~4.2 |

| -Cl (Chloro) | 0.23 | -6.7 | -2.5 | 4.2 | ~2.6 |

| -CN (Cyano) | 0.66 | -7.2 | -3.0 | 4.2 | ~0.5 |

| -NO₂ (Nitro) | 0.78 | -7.5 | -3.4 | 4.1 | ~0.0 |

Note: The values presented are representative trends compiled from typical DFT calculation results and literature analysis. Exact values will vary with the specific computational method and basis set used.[9][10][11][12]

Trends and Interpretation:

-

Electron-donating groups (EDGs) like -NH₂ and -OH increase the HOMO energy, making the molecule easier to oxidize. They also tend to increase the overall dipole moment.

-

Electron-withdrawing groups (EWGs) like -CN and -NO₂ significantly lower both HOMO and LUMO energies, increasing the molecule's electron affinity and making it a better electrophile.[9]

-

The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Applications in Reactivity and Toxicology

Quantum chemical calculations are instrumental in predicting the reactivity of substituted nitrobenzenes in various chemical reactions and in understanding their mechanisms of toxicity.

Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for EAS reactions. Computational analysis of the reaction intermediates (the sigma complex or arenium ion) shows that the positive charge is destabilized when the electrophile adds to the ortho or para positions due to direct resonance with the electron-withdrawing nitro group. The meta-position avoids this destabilization, making it the preferred site of attack.

Caption: Logical flow of electrophilic aromatic substitution on nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group (like a halogen). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. DFT calculations can model the stability of this intermediate, explaining the high reactivity of these substrates in SNAr reactions.[6][13][14]

Caption: The addition-elimination mechanism of SNAr on a nitrobenzene derivative.

Toxicology: QSAR and Metabolic Activation

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that relate the chemical structure of a compound to its biological activity (e.g., toxicity).[15] Quantum chemical descriptors, such as LUMO energy (ELUMO) and hydrophobicity (log Kow), are critical inputs for these models. They help predict the toxicity of new or untested nitrobenzene derivatives, which is vital for drug development and environmental risk assessment.[9][16]

| Model Type | Representative QSAR Equation | Target |

| Two-Parameter | log(IGC₅₀⁻¹) = 0.467(log Kow) - 1.60(ELUMO) - 2.55 | Tetrahymena pyriformis Toxicity[9] |

| Multi-Parameter | Correlates toxicity with PI, Sz, J, MRI, and Ip(1) indices | Mono-substituted Nitrobenzene Toxicity[11] |

Metabolic Activation and Toxicity Pathway: The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, rendering it unable to transport oxygen.[6] This is not caused by nitrobenzene itself, but by its metabolites. The metabolic pathway involves the reductive activation of the nitro group, primarily by gut microflora and hepatic enzymes.[5] This process generates highly reactive intermediates that can also lead to DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DFT Investigation of the Structural, Electronic, and Optical Properties of AsTi (Bi)-Phase ZnO under Pressure for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Acute methaemoglobinaemia after massive nitrobenzene ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. Computational Investigation of Substituent Effects on the Fluorescence Wavelengths of Oxyluciferin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanomedicine-rj.com [nanomedicine-rj.com]

- 12. The role of nitric oxide on DNA damage induced by benzene metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrevlett.com [chemrevlett.com]

- 15. gov.uk [gov.uk]

- 16. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystallography of 2,4-Dimethoxy-1-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic studies of 2,4-Dimethoxy-1-nitrobenzene and its derivatives. It is designed to serve as a core resource for researchers and professionals in the fields of chemistry, materials science, and drug development by presenting detailed structural data and experimental protocols to facilitate further research and application.

Introduction

This compound and its analogues are of significant interest in medicinal chemistry and materials science due to their versatile chemical functionalities. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring creates a unique electronic environment that influences molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of the crystalline material. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering crucial insights into structure-property relationships. This guide summarizes the available crystallographic data and provides detailed experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this class of compounds.

Data Presentation: Crystallographic Parameters of this compound Derivatives

The following tables summarize the key crystallographic data for selected derivatives of dimethoxy-nitrobenzene. These data provide a basis for comparative structural analysis.

Table 1: Crystallographic Data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1]

| Parameter | Value |

| Chemical Formula | C₈H₈FNO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.987(2) |

| b (Å) | 16.345(5) |

| c (Å) | 13.567(4) |

| α (°) | 90 |

| β (°) | 94.18(3) |

| γ (°) | 90 |

| Volume (ų) | 1762.1(8) |

| Z | 8 |

| Temperature (K) | 100(2) |

| Radiation type | Mo Kα |

| CCDC Number | 1819149 |

Note: The asymmetric unit contains two chemically identical molecules.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction data collection for derivatives of this compound, based on established procedures for related compounds.[1]

General Synthesis of Nitro-dimethoxybenzene Derivatives

A common method for the synthesis of these derivatives is through the nitration of a dimethoxybenzene precursor.

Example: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [1]

-

To a stirred solution of nitric acid (64–66%, 143 mL), cooled to 0 °C, slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol).

-

Maintain the temperature at 0 °C and continue stirring the solution for 10 minutes.

-

Pour the reaction mixture onto 600 mL of ice water and stir for an additional 30 minutes to allow for precipitation.

-

Collect the precipitate by filtration, wash with water, and dry to yield the final product.

This general procedure can be adapted for the synthesis of other derivatives by selecting the appropriate substituted dimethoxybenzene starting material.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown using various techniques, with slow evaporation being a common and effective method for nitroaromatic compounds.

Protocol: Crystallization by Slow Evaporation

-

Dissolve the synthesized compound in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate). The choice of solvent is critical and may require screening.

-

Gently heat the solution if necessary to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial or beaker.

-

Cover the container with a lid or parafilm with small perforations to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for X-ray diffraction data collection and structure refinement for small organic molecules.

Workflow:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head, often using a cryoprotectant.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). As the crystal rotates, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate three-dimensional structure.

Workflow and Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows in the X-ray crystallography of this compound derivatives.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: A step-by-step workflow for determining the crystal structure of a synthesized compound.

References

A Technical Guide to the Theoretical Reactivity of Dimethoxynitrobenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and computational methodology for assessing the chemical reactivity of dimethoxynitrobenzene isomers. Understanding the electronic properties of these isomers is crucial for applications in medicinal chemistry and materials science, where reactivity dictates biological activity, stability, and synthetic pathways. By employing quantum chemical calculations, researchers can predict and compare the reactivity of different isomers, guiding experimental design and accelerating the discovery process.

Theoretical Framework: Global Reactivity Descriptors

The reactivity of a chemical species can be quantified using a set of descriptors derived from Density Functional Theory (DFT). These indices are based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate an electron. A higher HOMO energy (less negative) corresponds to a better electron donor. The LUMO is the innermost orbital without electrons and signifies the ability to accept an electron. A lower LUMO energy (more negative) indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[1] A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and greater polarizability.[2]

-

Ionization Potential (I) and Electron Affinity (A): Within the framework of Koopmans' theorem, these properties can be approximated from the FMO energies as:

-

I ≈ -EHOMO

-

A ≈ -ELUMO

-

-

Global Hardness (η) and Softness (S): Hardness measures the resistance of a molecule to a change in its electron distribution.[3] Softness is the reciprocal of hardness. A large HOMO-LUMO gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).[3]

-

η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

-

S = 1 / η

-

-

Absolute Electronegativity (χ) and Chemical Potential (μ): Electronegativity is the power of a species to attract electrons, while chemical potential measures the tendency of electrons to escape from a system.

-

χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

-

μ = -χ ≈ (EHOMO + ELUMO) / 2

-

-

Global Electrophilicity Index (ω): This index quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

-

ω = μ2 / 2η ≈ (EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO))

-

The following diagram illustrates the relationship between the frontier orbital energies and the derived global reactivity indices.

Computational Methodology

The theoretical calculation of reactivity indices is a multi-step process performed using quantum chemistry software packages. The following protocol outlines a standard and robust methodology based on Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost in studying organic molecules.[4][5]

Protocol Steps

-

Structure Preparation: The 2D structure of each dimethoxynitrobenzene isomer is drawn. The common isomers include 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxynitrobenzene. A preliminary 3D structure is generated using molecular mechanics.

-

Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on a stable molecular geometry.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).[3]

-

Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[1]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and efficiency.

-

-

Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory as the optimization. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Property Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic properties, including the energies of all molecular orbitals.

-

Data Extraction and Analysis: The energies of the HOMO and LUMO are extracted from the output file. These values are then used in the equations defined in Section 1.0 to calculate the full set of global reactivity indices.

The diagram below visualizes this computational workflow.

Analysis of Dimethoxynitrobenzene Isomers

Isomer Structures

The positions of the two electron-donating methoxy (-OCH₃) groups and the single electron-withdrawing nitro (-NO₂) group determine the isomer's electronic properties and overall reactivity.

| 2,4-Dimethoxynitrobenzene | 3,4-Dimethoxynitrobenzene | 2,5-Dimethoxynitrobenzene | 3,5-Dimethoxynitrobenzene |

|

|

|

|

|

Data Presentation for Reactivity Indices

The following tables are structured to present the key data points from a DFT analysis. Researchers can use this format to compare the calculated properties of each isomer. All energy-related values are typically reported in electronvolts (eV) for easier comparison.

Table 1: Calculated Frontier Molecular Orbital Energies and Gap (Note: This table serves as a template. Data should be populated from computational results.)

| Isomer | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

| 2,3-Dimethoxynitrobenzene | |||

| 2,4-Dimethoxynitrobenzene | |||

| 2,5-Dimethoxynitrobenzene | |||

| 2,6-Dimethoxynitrobenzene | |||

| 3,4-Dimethoxynitrobenzene | |||

| 3,5-Dimethoxynitrobenzene |

Table 2: Calculated Global Reactivity Descriptors (Note: This table serves as a template. Data should be populated from computational results.)

| Isomer | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |

| 2,3-Dimethoxynitrobenzene | ||||

| 2,4-Dimethoxynitrobenzene | ||||

| 2,5-Dimethoxynitrobenzene | ||||

| 2,6-Dimethoxynitrobenzene | ||||

| 3,4-Dimethoxynitrobenzene | ||||

| 3,5-Dimethoxynitrobenzene |

Discussion and Expected Trends

The relative positions of the substituents will significantly influence the calculated indices.

-

HOMO Energy: The HOMO energy is expected to be highest (least negative) in isomers where the electron-donating methoxy groups can most effectively destabilize the orbital through resonance and inductive effects, particularly when they are ortho and para to each other.

-

LUMO Energy: The LUMO energy will be lowest (most negative) in isomers where the electron-withdrawing nitro group is positioned to maximally stabilize this orbital, often when it is para or ortho to a methoxy group.

-

Reactivity: The isomer with the smallest HOMO-LUMO gap (ΔE) and thus the lowest hardness (η) and highest softness (S) would be predicted to be the most chemically reactive. This information is invaluable for predicting sites of nucleophilic or electrophilic attack and for understanding the kinetics of potential reactions. For drug development, a highly reactive compound may be less stable, whereas a moderately reactive one might exhibit optimal binding characteristics.

Conclusion

This guide establishes a comprehensive theoretical and methodological foundation for the analysis of reactivity in dimethoxynitrobenzene isomers. By employing DFT calculations to determine global reactivity indices, researchers and drug development professionals can gain predictive insights into the chemical behavior of these important compounds. This computational approach allows for a systematic, data-driven comparison of isomers, facilitating the selection of candidates with desired properties for synthesis and further experimental investigation. The provided workflow and data presentation templates offer a standardized protocol for future research in this area.

References

- 1. irjweb.com [irjweb.com]

- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dimethoxyaniline

Introduction

2,4-Dimethoxyaniline is a valuable aromatic amine intermediate widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its electron-rich nature facilitates various electrophilic substitution, coupling, and condensation reactions.[1] This document provides detailed protocols for the synthesis of 2,4-dimethoxyaniline via the reduction of 2,4-Dimethoxy-1-nitrobenzene, targeting researchers, scientists, and professionals in drug development. Several common reduction methods are outlined, including the use of hydrazine hydrate with a catalyst, iron in acidic medium, stannous chloride, and catalytic hydrogenation.

Data Presentation

The following table summarizes the quantitative data for different synthesis methods of 2,4-dimethoxyaniline from this compound.

| Method | Reducing Agent/Catalyst | Solvent | Yield | Purity | Reference |

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate/FeCl₃/Activated Carbon | Ethanol | >96% | >99.6% | [2] |

| Metal/Acid Reduction | Iron Powder/Acetic Acid | Toluene/Water | 84% | N/A | [2] |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol/EtOAc | N/A | N/A | [3][4] |

| Catalytic Hydrogenation | H₂/Pt on Carbon | Aromatic Solvent | N/A | N/A | [5] |

N/A: Data not available in the cited sources for this specific reaction.

Experimental Protocols

Method 1: Reduction with Hydrazine Hydrate

This method utilizes hydrazine hydrate as the hydrogen donor in a catalytic transfer hydrogenation reaction, offering high yield and purity.[2]

Reagents and Materials:

-

This compound

-

Ethanol

-

80% Hydrazine Hydrate

-

Ferric Chloride (FeCl₃)

-

Activated Carbon

-

Methanol

-

Water

-

Reaction flask (e.g., 500 mL four-neck flask) with stirring, reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Centrifuge

-

Drying oven

Procedure: [2]

-